molecular formula C20H20FN3O4S B2398283 3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-73-6

3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2398283
CAS No.: 941970-73-6
M. Wt: 417.46
InChI Key: XEGMPAITPCFUPE-UHFFFAOYSA-N
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Description

3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spirohydantoins. Spirohydantoins are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the spirohydantoin core: This can be achieved by reacting an appropriate diamine with a cyclic anhydride under controlled conditions.

    Introduction of the benzyl group: This step involves the alkylation of the spirohydantoin core with benzyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter release and inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 3-(4-Fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of both the benzyl and 3-fluorophenylsulfonyl groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent by improving its stability, bioavailability, and specificity for certain biological targets .

Properties

IUPAC Name

3-benzyl-8-(3-fluorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c21-16-7-4-8-17(13-16)29(27,28)23-11-9-20(10-12-23)18(25)24(19(26)22-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGMPAITPCFUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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